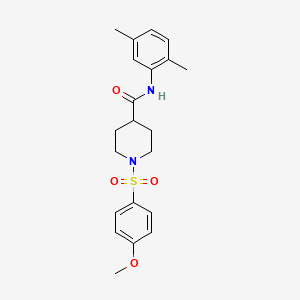

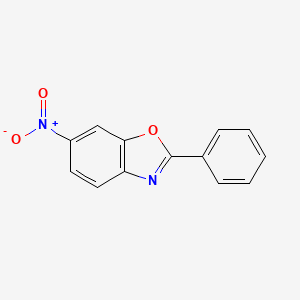

![molecular formula C20H24N4O5S B2766168 5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2309797-94-0](/img/structure/B2766168.png)

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

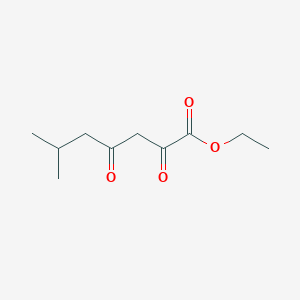

5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound. The structure features a benzoxazole core, sulfonyl group, and a pyrimidine moiety, making it an interesting candidate for diverse biochemical applications.

Mécanisme D'action

Target of Action

Similar compounds have been found to target theorexin receptors , specifically orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes . These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system .

Mode of Action

Compounds with similar structures have been found to act asantagonists to the orexin receptors . This means they bind to these receptors and inhibit their activity, which can lead to various downstream effects.

Biochemical Pathways

Orexin receptors are involved in the regulation of the sleep/wake cycle . Therefore, antagonizing these receptors could potentially affect this cycle and other related biochemical pathways.

Pharmacokinetics

A similar compound has been described as anorally active orexin antagonist , suggesting that it can be absorbed through the digestive tract.

Result of Action

The efficacy of a similar compound was demonstrated in mice in an in vivo study by using sleep parameter measurements . This suggests that the compound may have effects on sleep regulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : This compound can be synthesized via a multi-step process. Starting with the core benzoxazole structure, it involves sulfonylation, pyrimidine introduction, and piperidine attachment. Reagents like pyridine, thionyl chloride, and base catalysts such as triethylamine are typically utilized. Each step generally requires specific temperature and pH conditions to ensure yield and purity.

Industrial Production Methods: : For large-scale production, the process might involve continuous flow reactions, optimizing reaction conditions for maximum yield while maintaining product integrity. Automation and rigorous quality control are essential in industrial settings to achieve consistent product specifications.

Types of Reactions

Oxidation: : The compound's methyl groups can undergo oxidation under certain conditions.

Reduction: : Specific parts of the molecule might be reduced using catalysts like palladium on carbon.

Substitution: : The sulfonyl group provides an active site for substitution reactions.

Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution can be employed. Typical conditions include controlled temperatures, catalysts, and solvent choices tailored to each specific reaction.

Major Products

Oxidation might yield hydroxylated derivatives.

Reduction might result in amines.

Substitution can introduce various functional groups, depending on the nucleophile used.

Applications De Recherche Scientifique

This compound has several uses:

Chemistry: : As a building block for synthesizing complex organic molecules.

Biology: : Potentially as a ligand in biochemical assays.

Medicine: : Its structural features suggest potential as a pharmacophore in drug development.

Industry: : Use in the development of specialty chemicals.

Comparaison Avec Des Composés Similaires

Compared to similar benzoxazole and pyrimidine compounds, its unique sulfonyl-piperidine link makes it particularly versatile. Similar compounds include 5,6-dimethyl-2-(methylsulfonyl)benzoxazole and pyrimidinyl-sulfonamide derivatives. This unique structure provides diverse reactivity and potential for various applications.

Hope that was both clear and useful! How do you plan to use this info?

Propriétés

IUPAC Name |

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-13-14(2)21-12-22-19(13)28-11-15-6-8-24(9-7-15)30(26,27)16-4-5-18-17(10-16)23(3)20(25)29-18/h4-5,10,12,15H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLRFKSQSLYQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

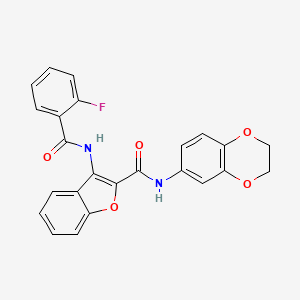

![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)

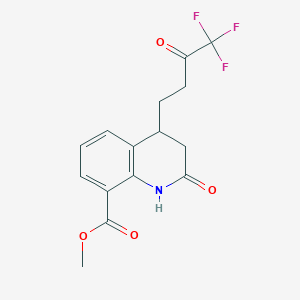

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)

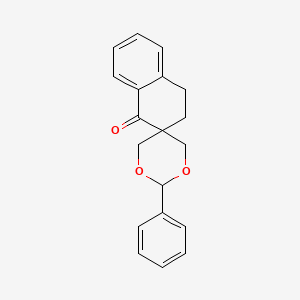

![N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766090.png)

![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)